molecular formula C10H12N2O2 B8668309 1-(2-Hydroxyethyl)-5-methyl-1H-benzo[d]imidazol-2(3H)-one

1-(2-Hydroxyethyl)-5-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B8668309
M. Wt: 192.21 g/mol
InChI Key: IQWHFPFKJCSXMQ-UHFFFAOYSA-N
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Patent
US04035369

Procedure details

To a stirred solution of 46 parts of 1,3-dihydro-1-(2-hydroxyethyl)-5-methyl-3-(1-methylethenyl)-2H-benzimidazol-2-one in 168 parts of ethanol are added 48 parts of hydrochloric acid solution and the whole is stirred for 2 hours at room temperature. The reaction mixture is evaporated and the residue is stirred in 250 parts of water. The precipitated product is filtered off, washed with 2,2'-oxybispropane and dried, yielding 22.3 parts (58%) of 1,3-dihydro-1-(2-hydroxyethyl)-5-methyl-2H-benzimidazol-2-one; mp. 158.7° C.
[Compound]
Name
46
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3-dihydro-1-(2-hydroxyethyl)-5-methyl-3-(1-methylethenyl)-2H-benzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[C:8]2[CH:9]=[CH:10][C:11]([CH3:13])=[CH:12][C:7]=2[N:6](C(C)=C)[C:5]1=[O:17].Cl>C(O)C>[OH:1][CH2:2][CH2:3][N:4]1[C:8]2[CH:9]=[CH:10][C:11]([CH3:13])=[CH:12][C:7]=2[NH:6][C:5]1=[O:17]

Inputs

Step One
Name
46
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,3-dihydro-1-(2-hydroxyethyl)-5-methyl-3-(1-methylethenyl)-2H-benzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C(N(C2=C1C=CC(=C2)C)C(=C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
STIRRING
Type
STIRRING
Details
the residue is stirred in 250 parts of water
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed with 2,2'-oxybispropane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCN1C(NC2=C1C=CC(=C2)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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